molecular formula C16H15N3O2 B6416773 ethyl 1-[(naphthalen-1-yl)methyl]-1H-1,2,3-triazole-4-carboxylate CAS No. 1111881-53-8

ethyl 1-[(naphthalen-1-yl)methyl]-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B6416773
CAS No.: 1111881-53-8
M. Wt: 281.31 g/mol
InChI Key: MMUYHRUBZQCNDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-[(naphthalen-1-yl)methyl]-1H-1,2,3-triazole-4-carboxylate is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a naphthalene moiety, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[(naphthalen-1-yl)methyl]-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click” reaction. This reaction involves the coupling of an azide with an alkyne to form the triazole ring. The general synthetic route can be outlined as follows:

    Preparation of the Azide: The starting material, naphthalen-1-ylmethyl bromide, is reacted with sodium azide in an appropriate solvent (e.g., dimethylformamide) to form naphthalen-1-ylmethyl azide.

    Cycloaddition Reaction: The naphthalen-1-ylmethyl azide is then reacted with ethyl propiolate in the presence of a copper(I) catalyst (e.g., copper(I) iodide) to form the desired triazole derivative.

    Purification: The crude product is purified using column chromatography or recrystallization to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(naphthalen-1-yl)methyl]-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized using strong oxidizing agents, leading to the formation of triazole N-oxides.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The naphthalene moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination can be used under controlled conditions.

Major Products Formed

    Oxidation: Triazole N-oxides.

    Reduction: Corresponding alcohols.

    Substitution: Nitrated or halogenated derivatives of the naphthalene moiety.

Scientific Research Applications

    Medicinal Chemistry: Triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound may serve as a lead molecule for the development of new therapeutic agents.

    Biology: It can be used as a probe in biological studies to investigate enzyme interactions and cellular pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.

    Agriculture: Triazole derivatives are also explored for their potential use as agrochemicals, including fungicides and herbicides.

Mechanism of Action

The mechanism of action of ethyl 1-[(naphthalen-1-yl)methyl]-1H-1,2,3-triazole-4-carboxylate depends on its specific application. In medicinal chemistry, triazole derivatives often exert their effects by inhibiting enzymes or interacting with biological targets. The triazole ring can coordinate with metal ions in enzyme active sites, leading to inhibition of enzyme activity. Additionally, the naphthalene moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 1-[(naphthalen-1-yl)methyl]-1H-1,2,3-triazole-4-carboxylate can be compared with other triazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of the naphthalene moiety and the triazole ring, which imparts unique chemical and biological properties.

Properties

IUPAC Name

ethyl 1-(naphthalen-1-ylmethyl)triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-2-21-16(20)15-11-19(18-17-15)10-13-8-5-7-12-6-3-4-9-14(12)13/h3-9,11H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMUYHRUBZQCNDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=N1)CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.